molecular formula C22H21N3O6 B10782243 5-[[5-(6-Carbamimidoylnaphthalen-2-yl)oxycarbonylfuran-2-yl]methylamino]-5-oxopentanoic acid

5-[[5-(6-Carbamimidoylnaphthalen-2-yl)oxycarbonylfuran-2-yl]methylamino]-5-oxopentanoic acid

Cat. No.: B10782243
M. Wt: 423.4 g/mol
InChI Key: PYPHMWDHLNOTRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for TO-195 are not well-documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

TO-195 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and the functional groups involved.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of TO-195 may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

TO-195 has several scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of fatty acid amide hydrolase and monoacylglycerol lipase.

    Biology: Investigated for its potential to modulate biological pathways involving fatty acid amides and monoacylglycerols.

    Medicine: Explored for its analgesic effects against neuropathic pain and potential therapeutic applications.

    Industry: Potential applications in the development of new pharmaceuticals targeting fatty acid amide hydrolase and monoacylglycerol lipase.

Mechanism of Action

The mechanism of action of TO-195 involves the inhibition of fatty acid amide hydrolase and monoacylglycerol lipase. These enzymes are involved in the degradation of endocannabinoids, which are signaling molecules that play a role in pain modulation, inflammation, and other physiological processes. By inhibiting these enzymes, TO-195 increases the levels of endocannabinoids, thereby enhancing their effects .

Comparison with Similar Compounds

Similar Compounds

    URB597: A selective inhibitor of fatty acid amide hydrolase.

    JZL184: A selective inhibitor of monoacylglycerol lipase.

    PF-3845: Another inhibitor of fatty acid amide hydrolase.

Uniqueness

TO-195 is unique in its dual inhibition of both fatty acid amide hydrolase and monoacylglycerol lipase, which may result in improved analgesic effects compared to selective inhibitors .

Properties

Molecular Formula

C22H21N3O6

Molecular Weight

423.4 g/mol

IUPAC Name

5-[[5-(6-carbamimidoylnaphthalen-2-yl)oxycarbonylfuran-2-yl]methylamino]-5-oxopentanoic acid

InChI

InChI=1S/C22H21N3O6/c23-21(24)15-5-4-14-11-16(7-6-13(14)10-15)31-22(29)18-9-8-17(30-18)12-25-19(26)2-1-3-20(27)28/h4-11H,1-3,12H2,(H3,23,24)(H,25,26)(H,27,28)

InChI Key

PYPHMWDHLNOTRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)OC(=O)C3=CC=C(O3)CNC(=O)CCCC(=O)O)C=C1C(=N)N

Origin of Product

United States

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